![molecular formula C17H20N6O3 B12728137 3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- CAS No. 70454-30-7](/img/structure/B12728137.png)
3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)-
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Overview
Description
3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)-: is a compound known for its significant biological activity. It is also referred to as N-Methylnicotinamide, and it is an active endogenous metabolite that plays a role in various biochemical pathways . This compound is known for its ability to improve endothelial function and reduce atherosclerosis by regulating the ADMA-DDAH axis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- can be achieved through several methods:
Direct Method: This involves the treatment of nicotinamide with deoxygenated secondary amines to produce N-Methylnicotinamide.
Ammonolysis Method: This method involves the reaction of methyl chloroacetone with ammonia to produce N-formylurea, which is then reduced under hydrogen and copper catalysis to yield N-Methylnicotinamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the ammonolysis method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxides .
Scientific Research Applications
Pharmacological Research
The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit properties such as:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyridinecarboxamides can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
- Antiviral Properties : The purine-like structure may enhance its efficacy against viral infections by mimicking nucleosides.
Biochemical Studies
Research indicates that this compound can be used to study enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or modulator of specific enzymes makes it valuable for:
- Enzyme Kinetics : Understanding how the compound affects enzyme activity can provide insights into metabolic regulation.
- Signal Transduction : Investigating how this compound influences signaling pathways can lead to discoveries in cellular communication mechanisms.
Synthetic Chemistry
The synthesis of 3-Pyridinecarboxamide derivatives is of interest for creating new compounds with enhanced biological activity. Applications include:
- Drug Design : Modifying the structure to improve pharmacokinetic properties and reduce toxicity.
- Material Science : Exploring its use in creating novel materials with specific electronic or optical properties.
Case Study 1: Anticancer Activity
In vitro studies have shown that certain derivatives of 3-pyridinecarboxamide exhibit selective cytotoxicity against cancer cell lines. These studies employed various assays to evaluate cell viability and apoptosis induction.
Case Study 2: Enzyme Inhibition
Research involving enzyme assays demonstrated that the compound effectively inhibits specific enzymes linked to metabolic disorders. This inhibition was quantified using Michaelis-Menten kinetics to determine IC50 values.
Data Table: Summary of Applications
Application Area | Specific Use Cases | Observations |
---|---|---|
Pharmacological | Anticancer, Antiviral | Potential for selective targeting |
Biochemical | Enzyme Kinetics, Signal Transduction | Modulation of key metabolic pathways |
Synthetic Chemistry | Drug Design, Material Science | Synthesis of derivatives with improved properties |
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- involves the regulation of the ADMA-DDAH axis. This compound improves endothelial function by reducing the levels of asymmetric dimethylarginine (ADMA), a known inhibitor of nitric oxide synthase. By enhancing the activity of dimethylarginine dimethylaminohydrolase (DDAH), it promotes the breakdown of ADMA, leading to increased nitric oxide production and improved vascular function .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A precursor to N-Methylnicotinamide, known for its role in NAD+ biosynthesis.
Nicotinic Acid: Another precursor with similar biological activity but different metabolic pathways.
4-Pyridylnicotinamide: An isomer with similar coordination chemistry properties but different biological activities.
Uniqueness
3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- is unique due to its specific role in regulating the ADMA-DDAH axis and its potential therapeutic applications in cardiovascular diseases. Its ability to act as a bidentate ligand in coordination polymers also sets it apart from other similar compounds .
Biological Activity
3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C16H18N6O3
- Molecular Weight : 342.353 g/mol
- CAS Number : 70454-29-4
Synthesis
The synthesis of 3-Pyridinecarboxamide derivatives often involves the modification of pyridine frameworks to enhance biological activity. The specific synthetic pathways can vary but generally include steps such as alkylation and amide formation from pyridinecarboxylic acids and appropriate amines .
Antimicrobial Properties
Research indicates that pyridinecarboxamide analogs exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria such as Ralstonia solanacearum, which is responsible for bacterial wilt in tomatoes. This suggests potential applications in agricultural biocontrol .
Antiviral and Anticancer Effects
Pyridine derivatives have been investigated for their antiviral properties. Some studies have reported that these compounds can inhibit viral replication and exhibit cytotoxic effects against various cancer cell lines. The mechanisms often involve interference with viral entry or replication processes .
Neuroprotective Effects
There is emerging evidence that certain pyridine derivatives may possess neuroprotective properties. These compounds could modulate neurotransmitter systems or exhibit antioxidant activities that protect neuronal cells from damage .
Case Study 1: Antibacterial Activity
A study evaluated a series of pyridinecarboxamide analogs for their efficacy against bacterial pathogens. The results demonstrated that specific modifications to the pyridine ring enhanced antibacterial potency significantly compared to unmodified compounds.
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
Analog A | 5 µg/mL |
Analog B | 10 µg/mL |
Unmodified | 50 µg/mL |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., breast and lung cancer) showed that certain derivatives of 3-Pyridinecarboxamide induced apoptosis and inhibited cell proliferation.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
A549 (Lung) | 20 |
The biological activity of 3-Pyridinecarboxamide derivatives is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many pyridine derivatives act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : These compounds may also function as ligands for G-protein coupled receptors (GPCRs), influencing signaling pathways involved in inflammation and cell survival .
Properties
CAS No. |
70454-30-7 |
---|---|
Molecular Formula |
C17H20N6O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N6O3/c1-20(15(24)12-6-4-7-18-10-12)8-5-9-23-11-19-14-13(23)16(25)22(3)17(26)21(14)2/h4,6-7,10-11H,5,8-9H2,1-3H3 |
InChI Key |
QPSLMAFKGDTZOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN(C)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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